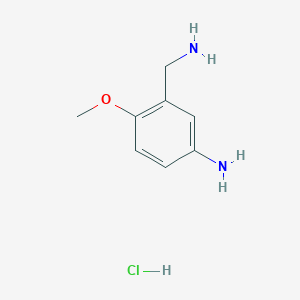

盐酸3-(氨甲基)-4-甲氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Aminomethyl)-4-methoxyaniline hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the antiemetic drug mentioned in paper contains an aniline moiety, which is also present in 3-(Aminomethyl)-4-methoxyaniline hydrochloride. The aminomethyl derivatives discussed in paper are relevant due to their similar substitution pattern on the aromatic ring. The antibacterial activity of substituted uracils in paper and the characterization of benzamide derivatives in paper provide insights into the chemical behavior and properties of compounds with similar structures.

Synthesis Analysis

The synthesis of related compounds involves various strategies such as direct alkylation and displacement reactions, as seen in the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils . The preparation of aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one also involves specific synthetic routes that could be adapted for the synthesis of 3-(Aminomethyl)-4-methoxyaniline hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Aminomethyl)-4-methoxyaniline hydrochloride can be characterized using techniques such as X-ray powder diffractometry, infrared spectroscopy, and NMR spectroscopy . These methods provide information on the polymorphic forms, phase transitions, and functional group vibrations, which are crucial for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions of compounds with aminomethyl groups and methoxyaniline structures can be complex. For example, the aminomethyl derivatives in paper exhibit cytotoxic activities, which could be due to their ability to undergo specific chemical reactions within biological systems. Similarly, the antibacterial activity of the EMAU compounds suggests that these molecules can interact with bacterial enzymes, indicating a potential for diverse chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 3-(Aminomethyl)-4-methoxyaniline hydrochloride can be inferred from related compounds. The molar refraction and polarizability of the antiemetic drug provide insights into the electronic properties, which are influenced by the molecular structure. The thermal analysis of TKS159 reveals information about the stability and phase behavior, which are important physical properties.

科学研究应用

1. 抗菌活性

盐酸3-(氨甲基)-4-甲氧基苯胺已探索其在抑制细菌DNA聚合酶IIIC和控制培养物中革兰氏阳性菌生长的潜力。该化合物的某些衍生物已显示出有效的抗菌活性,特别是对革兰氏阳性生物。这包括在腹腔内给药时保护小鼠免于致命感染的功效,表明其作为细菌感染治疗剂的潜力 (Zhi et al., 2005).

2. 土壤代谢

研究已调查了类似化合物(如3-氯-4-甲氧基苯胺)在土壤中的代谢。这些调查提供了对这些化学物质的环境归宿和转化的见解,这对于了解其生态影响和制定土壤修复策略至关重要 (Briggs & Ogilvie, 1971).

3. 聚合研究

该化合物已用于聚合过程的研究。例如,已研究了3-甲氧基苯胺(一种相关化合物)在使用重铬酸钠作为氧化剂的情况下进行水性聚合。这项研究对于开发具有特定性能和材料科学应用的新型聚合物具有重要意义 (Sayyah et al., 2002).

4. 缓蚀

另一个应用是在腐蚀科学领域,其中3-甲氧基苯胺的衍生物已被用作金属腐蚀的抑制剂。这些研究对于开发更有效且环保的缓蚀剂至关重要,这些缓蚀剂在工业环境中具有广泛的应用 (Bentiss et al., 2009).

5. 新型聚苯胺衍生物的合成

研究还集中于使用3-甲氧基苯胺合成新型聚苯胺衍生物。由于其独特的电学和物理特性,这些衍生物在包括电子和材料工程在内的各个领域具有潜在应用 (Mav & Žigon, 2000).

作用机制

Mode of Action

Like other amines, it may interact with biological molecules through its amino group .

Biochemical Pathways

Without specific knowledge of the target and mode of action of 3-(Aminomethyl)-4-methoxyaniline hydrochloride, it is challenging to determine the exact biochemical pathways it affects. Amines can participate in a variety of biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

The action, efficacy, and stability of 3-(Aminomethyl)-4-methoxyaniline hydrochloride could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors affect this compound are currently unknown .

属性

IUPAC Name |

3-(aminomethyl)-4-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(10)4-6(8)5-9;/h2-4H,5,9-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEBQQSRNBFCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-4-methoxyaniline hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

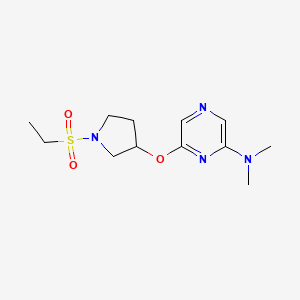

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2517870.png)

![2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517874.png)

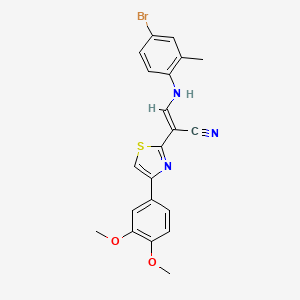

![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2517880.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517881.png)

![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)

![4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2517887.png)

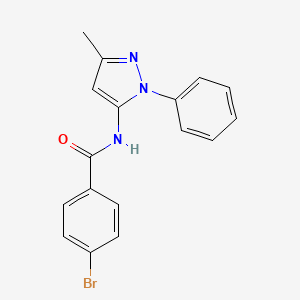

![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)